molecular formula C13H15N5O3 B101728 Benzamide,2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- CAS No. 18830-59-6

Benzamide,2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Cat. No.: B101728
CAS No.: 18830-59-6
M. Wt: 289.29 g/mol
InChI Key: LBZKSWAAVCREKF-UHFFFAOYSA-N
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Description

Nicotinamide adenine dinucleotide phosphate is a coenzyme that plays a crucial role in various biochemical processes. It is involved in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, where it acts as a reducing agent. Nicotinamide adenine dinucleotide phosphate exists in two forms: the oxidized form (NADP+) and the reduced form (NADPH). The compound is essential for maintaining cellular redox balance and is found in all forms of cellular life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate is synthesized from nicotinamide adenine dinucleotide (NAD+) by the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety. This reaction is catalyzed by the enzyme NAD+ kinase. The reaction conditions typically involve the presence of ATP and magnesium ions .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme NAD+ kinase, which facilitates the conversion of NAD+ to NADP+. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide adenine dinucleotide phosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate exerts its effects primarily through its role as a coenzyme in redox reactions. NADP+ accepts electrons and is reduced to NADPH, which then acts as a reducing agent in various biosynthetic pathways. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and malic enzyme, which catalyze the reduction of NADP+ to NADPH. The pathways involved include the pentose phosphate pathway and fatty acid synthesis .

Comparison with Similar Compounds

Properties

CAS No.

18830-59-6

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19)

InChI Key

LBZKSWAAVCREKF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N

Synonyms

Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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